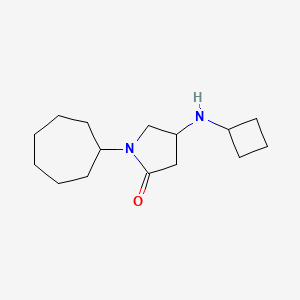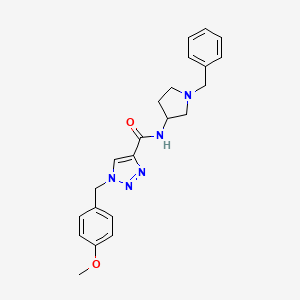
4-(cyclobutylamino)-1-cycloheptyl-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(cyclobutylamino)-1-cycloheptyl-2-pyrrolidinone, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its inhibition leads to an increase in GABA levels and subsequent modulation of neuronal activity. CPP-115 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
4-(cyclobutylamino)-1-cycloheptyl-2-pyrrolidinone works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, 4-(cyclobutylamino)-1-cycloheptyl-2-pyrrolidinone leads to an increase in GABA levels, which in turn modulates neuronal activity and reduces seizure activity and anxiety-like behavior.
Biochemical and Physiological Effects
4-(cyclobutylamino)-1-cycloheptyl-2-pyrrolidinone has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been shown to increase GABA levels in the brain, leading to a reduction in seizure activity and anxiety-like behavior. It has also been shown to reduce cocaine and alcohol use in addicted individuals. In clinical trials, 4-(cyclobutylamino)-1-cycloheptyl-2-pyrrolidinone has been shown to be safe and well-tolerated, with potential efficacy in reducing cocaine and alcohol use in addicted individuals.
Avantages Et Limitations Des Expériences En Laboratoire
4-(cyclobutylamino)-1-cycloheptyl-2-pyrrolidinone has a number of advantages for use in lab experiments. It is a potent and selective inhibitor of GABA transaminase, making it an ideal tool for studying the role of GABA in various neurological and psychiatric disorders. It is also well-tolerated and has shown promising results in clinical trials. However, there are some limitations to its use in lab experiments. It is a relatively new compound, and more research is needed to fully understand its potential therapeutic applications. Additionally, its mechanism of action is not fully understood, and more research is needed to elucidate its effects on neuronal activity.
Orientations Futures
There are a number of future directions for research on 4-(cyclobutylamino)-1-cycloheptyl-2-pyrrolidinone. One potential application is in the treatment of epilepsy, where it has shown promising results in preclinical studies. Another potential application is in the treatment of addiction, where it has shown potential efficacy in reducing cocaine and alcohol use in addicted individuals. Additionally, more research is needed to fully understand the mechanism of action of 4-(cyclobutylamino)-1-cycloheptyl-2-pyrrolidinone and its effects on neuronal activity. Overall, 4-(cyclobutylamino)-1-cycloheptyl-2-pyrrolidinone is a promising compound with potential therapeutic applications in various neurological and psychiatric disorders.
Méthodes De Synthèse
4-(cyclobutylamino)-1-cycloheptyl-2-pyrrolidinone can be synthesized through a multi-step process involving the reaction of cycloheptylamine with cyclobutanone, followed by the addition of pyrrolidine and subsequent purification steps. The resulting compound has a purity of over 99% and can be used in various research applications.
Applications De Recherche Scientifique
4-(cyclobutylamino)-1-cycloheptyl-2-pyrrolidinone has been studied extensively in preclinical and clinical settings for its potential therapeutic applications. It has shown promising results in the treatment of epilepsy, addiction, and anxiety disorders. In preclinical studies, 4-(cyclobutylamino)-1-cycloheptyl-2-pyrrolidinone has been shown to increase GABA levels in the brain, leading to a reduction in seizure activity and anxiety-like behavior. In clinical trials, 4-(cyclobutylamino)-1-cycloheptyl-2-pyrrolidinone has been shown to be safe and well-tolerated, with potential efficacy in reducing cocaine and alcohol use in addicted individuals.
Propriétés
IUPAC Name |
4-(cyclobutylamino)-1-cycloheptylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O/c18-15-10-13(16-12-6-5-7-12)11-17(15)14-8-3-1-2-4-9-14/h12-14,16H,1-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVOUTXFFNSSFLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CC(CC2=O)NC3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclobutylamino)-1-cycloheptyl-2-pyrrolidinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[2-(allyloxy)benzyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B6062179.png)

![N-(4-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,3-thiazol-2-yl)-2,2-dimethylpropanamide](/img/structure/B6062189.png)
![N-[4-(4-thiomorpholinylsulfonyl)phenyl]acetamide](/img/structure/B6062197.png)
![6-(4-methyl-3-phenyl-1-piperazinyl)-N-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6062201.png)
![(3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-bromophenyl)methanone](/img/structure/B6062202.png)
![4-hydroxy-3-methoxybenzaldehyde {1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethylidene}hydrazone](/img/structure/B6062208.png)
![1-[3-(3,4-dimethoxyphenyl)acryloyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6062215.png)

![3-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B6062229.png)
![ethyl 3-(2,4-difluorobenzyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxylate](/img/structure/B6062230.png)
![1-[(5-chloro-2-thienyl)methyl]-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B6062239.png)
![1-[2-(4-morpholinyl)ethyl]-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-piperidinone](/img/structure/B6062240.png)
![methyl 2-anilino-5-[4-(dimethylamino)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6062254.png)